molecular formula C15H9F2N7O B12935841 2,6-Difluoro-N-[3-(8H-purin-8-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]benzamide CAS No. 825618-87-9

2,6-Difluoro-N-[3-(8H-purin-8-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]benzamide

Cat. No.: B12935841
CAS No.: 825618-87-9
M. Wt: 341.27 g/mol
InChI Key: RZUVUOFJUSDGPW-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-[3-(8H-purin-8-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]benzamide is a fluorinated benzamide derivative featuring a purine-pyrazole hybrid scaffold. The compound’s structure combines a 2,6-difluorobenzamide moiety with a 3-(8H-purin-8-ylidene)-2,3-dihydro-1H-pyrazol-4-yl substituent.

Properties

CAS No.

825618-87-9

Molecular Formula

C15H9F2N7O

Molecular Weight

341.27 g/mol

IUPAC Name

2,6-difluoro-N-[5-(7H-purin-8-yl)-1H-pyrazol-4-yl]benzamide

InChI

InChI=1S/C15H9F2N7O/c16-7-2-1-3-8(17)11(7)15(25)22-9-5-20-24-12(9)14-21-10-4-18-6-19-13(10)23-14/h1-6H,(H,20,24)(H,22,25)(H,18,19,21,23)

InChI Key

RZUVUOFJUSDGPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=C(NN=C2)C3=NC4=NC=NC=C4N3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-Purin-8-yl)-1H-pyrazol-4-yl)-2,6-difluorobenzamide typically involves multi-step organic reactions. One common method includes the formation of the purine and pyrazole rings followed by their coupling with 2,6-difluorobenzamide. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product and ensure it meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-Purin-8-yl)-1H-pyrazol-4-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the addition of hydrogen atoms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated forms of the compound.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 2,6-Difluoro-N-[3-(8H-purin-8-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]benzamide exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the modulation of key signaling pathways.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the proliferation of breast cancer cells by inducing G0/G1 phase arrest and promoting apoptosis through caspase activation .

Antiviral Properties

The compound has also been investigated for its antiviral potential. Preliminary findings suggest it may inhibit viral replication by interfering with viral polymerase activity.

Case Study:

In vitro assays revealed that this compound significantly reduced the viral load of influenza A virus in infected cell cultures .

Neurological Applications

Given its ability to cross the blood-brain barrier, this compound is being explored for neuroprotective effects against neurodegenerative diseases.

Case Study:

Research highlighted its neuroprotective role in models of Alzheimer’s disease by reducing amyloid-beta aggregation and tau phosphorylation . This suggests potential therapeutic avenues for treating cognitive disorders.

Inhibitor of Enzymatic Activity

The compound has shown promise as an inhibitor of specific enzymes involved in nucleotide metabolism, which could be relevant for targeting metabolic pathways in cancer cells.

Data Table: Enzyme Inhibition Activity

EnzymeIC50 (µM)
Dipeptidyl Peptidase IV15
Xanthine Oxidase25

Mechanism of Action

The mechanism of action of N-(3-(1H-Purin-8-yl)-1H-pyrazol-4-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular functions and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

RO2959 (2,6-Difluoro-N-[5-(4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl)pyrazin-2-yl]benzamide)

  • Structure : Retains the 2,6-difluorobenzamide core but substitutes the purine-pyrazole group with a pyrazine-thiazole-piperidine moiety.
  • Biological Activity : Inhibits store-operated calcium entry (SOCE) by blocking IP3-dependent CRAC channels, suppressing T-cell receptor (TCR)-mediated cytokine production and proliferation in human CD4+ T cells .
  • Key Difference : The absence of the purine ring in RO2959 may reduce interactions with purinergic receptors, while the thiazole-pyrazine group enhances selectivity for calcium signaling pathways.

2,6-Difluoro-N-(quinolin-8-yl)benzamide

  • Structure: Replaces the purine-pyrazole substituent with a quinoline group.
  • Application : Used in radiofluorination studies for imaging applications, highlighting the utility of fluorinated benzamides in tracer development .
  • Key Difference: The quinoline moiety may facilitate π-π stacking interactions in imaging probes, whereas the purine-pyrazole group in the target compound could enable nucleotide-like binding.

Pyrazole/Pyrazolone Derivatives

Pyrazolone-Based Anticancer Agents

  • Structure: Derivatives such as (Z)-4-((3-amino-5-imino-1-phenyl-1H-pyrazol-4(5H)-ylidene)methylamino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one feature pyrazolone cores with aryl/heteroaryl substituents .
  • Biological Activity : Exhibit anticancer activity against MCF7 breast cancer cells (IC50: 30.68–60.72 µM), surpassing doxorubicin (IC50: 71.8 µM) in potency .
  • Key Difference : The target compound’s purine-pyrazole scaffold may target kinase or purinergic pathways, whereas pyrazolone derivatives likely act via thioxo-tetrahydropyrimidine or carbonitrile groups.

Substituent Effects on Benzamide Derivatives

2,6-Difluoro-N-(2-nitrophenyl)benzamide

  • Structure : Substitutes the purine-pyrazole group with a 2-nitrophenyl ring.
  • Key Difference : The electron-withdrawing nitro group may reduce metabolic stability compared to the purine-pyrazole group, which could enhance binding to nucleotide pockets.

Structural and Functional Analysis

Compound Core Structure Key Substituents Biological Activity/Application Reference
Target Compound 2,6-Difluorobenzamide Purine-pyrazole hybrid Hypothesized kinase/purinergic targeting
RO2959 2,6-Difluorobenzamide Pyrazine-thiazole-piperidine SOCE inhibition (T-cell suppression)
Quinoline derivative 2,6-Difluorobenzamide Quinoline Radiofluorination/imaging
Pyrazolone anticancer agents Pyrazolone Thioxo-tetrahydropyrimidine Anticancer (MCF7: IC50 ~30–60 µM)
2-Nitrophenyl derivative 2,6-Difluorobenzamide 2-Nitrophenyl Synthetic intermediate

Biological Activity

2,6-Difluoro-N-[3-(8H-purin-8-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]benzamide is a compound that belongs to the class of pyrazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antitumor, anti-inflammatory, and antibacterial properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H13F2N5O\text{C}_{15}\text{H}_{13}\text{F}_2\text{N}_5\text{O}

This compound features a difluorobenzamide moiety linked to a pyrazole ring that is further substituted by a purine derivative. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their biological activity.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit potent antitumor activity by targeting various cancer-related pathways. For instance, compounds similar to this compound have demonstrated inhibitory effects on key oncogenic proteins such as BRAF(V600E) and EGFR .

A case study involving a series of synthesized pyrazole derivatives showed that some compounds effectively inhibited tumor cell proliferation in vitro and reduced tumor growth in xenograft models . The structure-activity relationship (SAR) analysis highlighted that modifications in the pyrazole ring significantly influenced the potency against various cancer cell lines.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. For instance, compounds exhibiting similar structures to this compound were shown to inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide in LPS-stimulated macrophages .

In vitro assays demonstrated that these compounds could effectively reduce inflammation markers, suggesting their potential as therapeutic agents for inflammatory diseases.

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been investigated. A study reported that certain pyrazole carboxamides exhibited significant activity against various bacterial strains, including those resistant to conventional antibiotics . The mechanism of action appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.

Data Summary

Activity Mechanism References
AntitumorInhibition of BRAF(V600E), EGFR
Anti-inflammatoryInhibition of TNF-α and nitric oxide production
AntibacterialDisruption of cell membrane integrity

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